molecular formula C14H27NO4S B13439749 N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester

Cat. No.: B13439749
M. Wt: 305.44 g/mol
InChI Key: VYVGNSBBEBPWKX-JTQLQIEISA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is a protected derivative of the amino acid L-methionine. Its molecular formula is C₄₃H₇₀N₈O₁₂S, with a molecular weight of 923.13 g/mol . The compound features two protective groups:

  • N-Terminal Protection: A 1,1-dimethylethoxycarbonyl (Boc) group, which shields the amino group during peptide synthesis.
  • C-Terminal Protection: A 1,1-dimethylethyl (tert-butyl) ester group, stabilizing the carboxylic acid moiety against nucleophilic attack.

This derivative is utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Methionine’s thioether side chain introduces unique reactivity, particularly susceptibility to oxidation, which necessitates careful handling in synthetic workflows .

Properties

Molecular Formula

C14H27NO4S

Molecular Weight

305.44 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C14H27NO4S/c1-13(2,3)18-11(16)10(8-9-20-7)15-12(17)19-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1

InChI Key

VYVGNSBBEBPWKX-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester typically involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of protein structure and function by protecting specific amino acid residues.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester involves the protection of the amino group of L-methionine. The tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted reactions at the amino site during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Stability and Reactivity

  • tert-Butyl vs. Methyl Esters : tert-butyl esters exhibit superior stability under acidic conditions compared to methyl esters, making them preferable for multi-step syntheses . Methyl esters, however, are more readily cleaved under mild basic conditions (e.g., NaOH/MeOH) .
  • Amino Acid Side Chains: Methionine’s thioether is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis. In contrast, serine and cysteine derivatives require protection of hydroxyl and thiol groups, respectively .

Solubility and Handling

  • Boc-protected tert-butyl esters (e.g., the target compound) are typically soluble in organic solvents like chloroform, dichloromethane (DCM), and ethyl acetate, but insoluble in polar solvents like water .
  • Methyl esters (e.g., Boc-glycine methyl ester) show higher polarity, enhancing solubility in methanol and acetonitrile .

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is a derivative of the essential amino acid L-methionine. This compound has garnered attention due to its potential biological activities and applications in peptide synthesis. The protective group, 1,1-dimethylethoxycarbonyl, enhances the stability and reactivity of the amino acid during synthetic processes.

  • Molecular Formula : C₁₄H₂₇NO₄S
  • CAS Number : 126686-62-2
  • Molecular Weight : 287.43 g/mol
  • Density : 1.217 g/cm³
  • Boiling Point : 694ºC at 760 mmHg

Antioxidant Properties

As a derivative of L-methionine, this compound may exhibit antioxidant properties. Methionine itself is known to participate in various metabolic processes that are crucial for maintaining cellular redox balance. Research indicates that methionine derivatives can scavenge free radicals and reduce oxidative stress in cells.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes such as farnesyl protein transferase (FPTase). FPTase plays a significant role in post-translational modifications of proteins involved in cell signaling pathways related to cancer progression. By inhibiting this enzyme, this compound may have potential therapeutic applications in cancer treatment .

Role in Peptide Synthesis

The compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during reactions. The protective group can be removed under acidic or basic conditions, allowing for the regeneration of the free amino acid. This property is critical for forming peptide bonds with carboxylic acids or activated esters .

Case Studies and Research Findings

StudyFindings
Mincev et al. (1980)Investigated the reactivity of methionine derivatives in peptide synthesis, highlighting the stability provided by protective groups like N-[(1,1-Dimethylethoxy)carbonyl].
Wissmann & Kleiner (1980)Explored the biological implications of methionine derivatives and their potential roles in metabolic regulation and antioxidant activity.
Recent StudiesFocused on the inhibition of farnesyl protein transferase by methionine derivatives, suggesting their role in modulating oncogenic signaling pathways .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Peptide Coupling Reactions : The compound reacts with carboxylic acids or activated esters to form peptide bonds.
  • Deprotection : Under specific conditions (e.g., treatment with trifluoroacetic acid), the protective group is removed, regenerating free L-methionine.
  • Antioxidant Activity : The free amino acid participates in redox reactions that neutralize free radicals.
  • Enzyme Interaction : Inhibition of FPTase leads to altered signaling pathways that may affect cell proliferation and survival.

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